8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate
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Overview
Description
8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate is a complex organic compound with the molecular formula C21H19NO4 . This compound is part of the quinoline and furan families, which are known for their diverse biological and chemical properties. The structure of this compound includes a quinoline moiety attached to a benzo-fused furan ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 8-hydroxyquinoline with a suitable furan derivative under acidic conditions . The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process would likely include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoline and furan derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the furan ring can interact with various proteins, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Another compound with a similar structure but different biological properties.
Uniqueness
What sets 8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate apart is its unique combination of the quinoline and furan moieties, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H19NO4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
quinolin-8-yl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C21H19NO4/c1-12-17-14(23)10-21(2,3)11-16(17)25-19(12)20(24)26-15-8-4-6-13-7-5-9-22-18(13)15/h4-9H,10-11H2,1-3H3 |
InChI Key |
RJOXTHCEYXFSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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